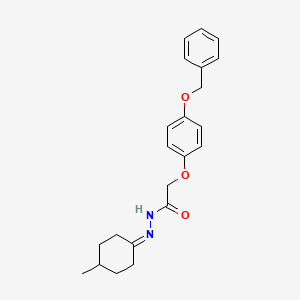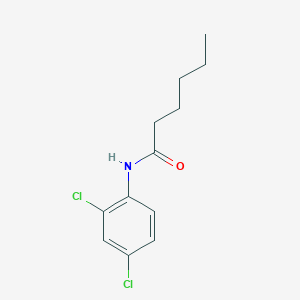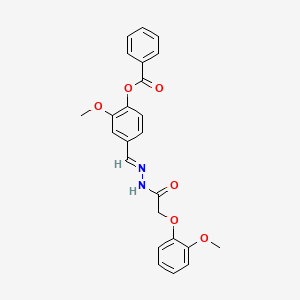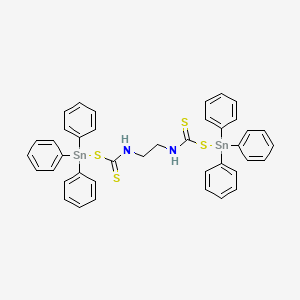
2-(4-(Benzyloxy)phenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzyloxy group, a phenoxy group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenol derivative, which is then reacted with an appropriate acylating agent to introduce the acetohydrazide moiety. The final step involves the condensation of the hydrazide with 4-methylcyclohexanone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Benzyloxy)phenoxy)acetohydrazide: Lacks the cyclohexylidene group, making it less sterically hindered.
N’-(4-methylcyclohexylidene)acetohydrazide: Lacks the benzyloxyphenoxy group, resulting in different reactivity and applications.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance of steric and electronic properties, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
303088-15-5 |
|---|---|
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-[(4-methylcyclohexylidene)amino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)23-24-22(25)16-27-21-13-11-20(12-14-21)26-15-18-5-3-2-4-6-18/h2-6,11-14,17H,7-10,15-16H2,1H3,(H,24,25) |
Clé InChI |
GSLLTAZDJDDEFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971357.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11971358.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B11971360.png)

![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971364.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971378.png)
![2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11971386.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11971390.png)

![4-(4-Ethylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11971406.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide](/img/structure/B11971407.png)


![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11971424.png)
